molecular formula C42H71NO34 B8069641 Mono-(6-amino-6-deoxy)-|A-cyclodextrin

Mono-(6-amino-6-deoxy)-|A-cyclodextrin

Cat. No. B8069641
M. Wt: 1134.0 g/mol
InChI Key: OZBFLQITCMCIOY-DPWLHOGPSA-N
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Description

Mono-(6-amino-6-deoxy)-|A-cyclodextrin is a useful research compound. Its molecular formula is C42H71NO34 and its molecular weight is 1134.0 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Recognition and Chiral Separation : Mono-(6-amino-6-deoxy)-cyclodextrin derivatives have been synthesized and used in molecular recognition and chiral separation studies. These cyclodextrins are structurally simple and highly water-soluble, making them suitable for these applications (Tang & Ng, 2008).

  • Drug Delivery : Cyclodextrins, including mono-(6-amino-6-deoxy)-cyclodextrin derivatives, have been explored for drug delivery applications. Their ability to form inclusion complexes with various drug molecules makes them suitable candidates for improving drug solubility and stability (Odeh et al., 2022).

  • Electrochemical Sensing : Graphene/mono-(6-amino-6-deoxy)-β-cyclodextrin multilayer films have been developed for electrochemical sensing applications, specifically for the detection of dopamine. This application leverages the high surface area of graphene and the active recognition sites on β-cyclodextrin (Tan et al., 2015).

  • Stabilization of Compounds : Fatty amide-β-cyclodextrin conjugates, synthesized using mono-6-amino-6-deoxy-β-cyclodextrin, have been used for the stabilization of compounds such as retinol against photo-degradation. This application is significant in cosmetic and pharmaceutical industries (Kim et al., 2016).

  • Chiral Capillary Electrophoresis : Cyclodextrin derivatives, including mono-(6-amino-6-deoxy)-cyclodextrin, have been utilized as chiral selectors in capillary electrophoresis. This technique is used for the enantioseparation of various compounds, showcasing the versatility of these cyclodextrins in analytical chemistry (Xiao et al., 2010).

  • Preparation of Cyclodextrin Polymers : Cyclodextrin polymers, prepared from mono-(6-amino-6-deoxy)-β-cyclodextrin, have found applications in molecular recognition, separation techniques, biomedical engineering, and environmental protection. These polymers exhibit high reactivity, making them suitable for various applications (Huan-ling, 2012).

properties

IUPAC Name

(1R,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20S,21R,23S,25S,26R,28S,30S,31R,33S,35S,36S,37S,38S,39S,40S,41S,42S,43S,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H71NO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7,43H2/t8-,9+,10-,11+,12-,13+,14+,15-,16-,17+,18-,19+,20+,21+,22-,23-,24+,25-,26+,27+,28+,29-,30+,31-,32+,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBFLQITCMCIOY-DPWLHOGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@H]3[C@@H](O[C@H]([C@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H71NO34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1134.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-(6-amino-6-deoxy)-|A-cyclodextrin

Citations

For This Compound
26
Citations
W Tang, SC Ng - Nature Protocols, 2008 - nature.com
… We describe a protocol for the synthesis of mono-6-amino-6-deoxy-cyclodextrin … triphenylphospine followed by hydrolysis to prepare mono-6-amino-6-deoxy-cyclodextrin (CD-NH 2 …
Number of citations: 218 www.nature.com
Y Fukazawa, W Pluemsab, N Sakairi, T Furuike - Chemistry letters, 2005 - journal.csj.jp
A simple and efficient method to remove hydrophobic phenolic pollutants from aqueous solutions has been investigated using the inclusion ability and cationic property of mono(6-amino…
Number of citations: 5 www.journal.csj.jp
R Villalonga, M Fernandez, A Fragoso… - Biotechnology and …, 2003 - Wiley Online Library
… (CD) derivatives, mono-6-amino-6-deoxy--cyclodextrin (CDNH2), mono-6-amino-6-deoxy--cyclodextrin (CDNH2), and mono-6-amino-6-deoxy--cyclodextrin (CDNH2), as acyl TGase …
Number of citations: 68 onlinelibrary.wiley.com
J Xu, Y Zang, F Yan, J Sun, Y Zhang… - Particle & Particle …, 2021 - Wiley Online Library
Carbon dots (CDs) are emerging photoluminescent materials with excellent optical properties. However, the lack of active sites in primitive CDs has limited their development …
Number of citations: 10 onlinelibrary.wiley.com
F Lelièvre, C Gueit, P Gareil, Y Bahaddi… - …, 1997 - Wiley Online Library
The purity and enantioselectivity of a novel chiral agent, the zwitterionic mono‐(6‐δ‐glutamylamino‐6‐deoxy)‐β‐cyclodextrin (β‐CD‐Glu), were studied by capillary electrophoresis. …
SF Lamotte - Journal of the Chemical Society, Perkin Transactions 2, 1996 - pubs.rsc.org
… acetyltyrosinyl)amino-6-deoxy-~-cyclodextrin 3 and mono-6(N-acetyltryptophanyl)amino-6-deoxy-~-cyclodextrin 4 were synthesised from mono-6-amino-6-deoxy-~-cyclodextrin …
Number of citations: 1 pubs.rsc.org
R Kassab, H Parrot-Lopez - … Recognition and Inclusion: Proceedings of the …, 1998 - Springer
… In a first series, Gal head groups were connected to mono-6-amino-6-deoxy-~-cyclodextrin using varying spacer chain lengths (3,4,5,6 and 9carbon atoms). In the second part, a carrier …
Number of citations: 2 link.springer.com
Y Oda, N Kobayashi, T Yamanoi… - Medicinal …, 2008 - ingentaconnect.com
… After the reaction mixture was stirred for 40 min, mono-6-amino-6-deoxy--cyclodextrin 12 (45.6 mg, 0.040 mmol) was added. After the reaction mixture was stirred for 24 h, the solvent …
Number of citations: 28 www.ingentaconnect.com
MA Pereira - Mini-Reviews in Organic Chemistry, 2012 - ingentaconnect.com
… tion for 2h followed by hydrolysis afforded the mono-6-amino-6deoxy--cyclodextrin 103 as a white solid. Finally, titration of aqueous amine 103 solution with hydrogen chloride yielded …
Number of citations: 26 www.ingentaconnect.com
M Ha - 2015 - search.proquest.com
Single particle analysis (SPA) by cryogenic electron microscopy (Cryo-EM) is one of the powerful tools for determining biological macromolecule structure, particularly when combined …
Number of citations: 4 search.proquest.com

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